![molecular formula C6H10FN B13272854 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13272854.png)
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structure, which includes a fluoromethyl group and an azabicyclohexane core. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the fluoromethyl group enhances its chemical stability and biological activity, making it a valuable scaffold for the synthesis of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline.
Industrial Production Methods: Industrial production of this compound may involve the use of multigram synthesis techniques starting from commercially available compounds. The diastereomeric mixture obtained by the reaction of TMSCF3 – NaI system with non-activated cyclopentene fragment can be effectively separated by flash column chromatography . Further simple chemical transformations produce diastereopure amines and carboxylic acids, which are promising building blocks for drug discovery.
Chemical Reactions Analysis
Types of Reactions: 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new bioactive compounds.
Substitution: The fluoromethyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further explored for their biological activities.
Scientific Research Applications
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s fluoromethyl group enhances its binding affinity to certain receptors, making it a potent ligand for drug discovery . The azabicyclohexane core provides a rigid structure that can interact with various biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: This compound is a rigidified analog of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane and is used in drug discovery for its enhanced stability and reactivity.
Bicyclo[2.1.1]hexane: Another similar compound, which is explored for its bioactive properties and synthetic accessibility.
Uniqueness: this compound stands out due to its unique combination of a fluoromethyl group and an azabicyclohexane core. This combination provides enhanced chemical stability, biological activity, and potential for drug discovery compared to other similar compounds.
Properties
IUPAC Name |
6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMWJRVCHSZLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-Azabicyclo[2.2.2]octan-2-yl}-3-fluoropropan-2-ol](/img/structure/B13272777.png)

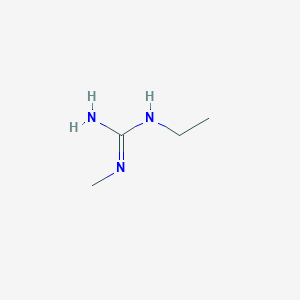
![Ethyl 3-[(3-aminopropyl)(methyl)amino]propanoate](/img/structure/B13272791.png)
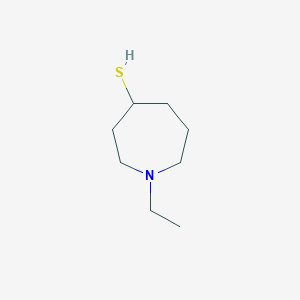
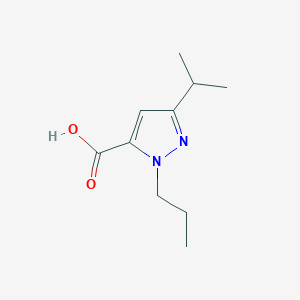
![4-[(2,6-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13272800.png)
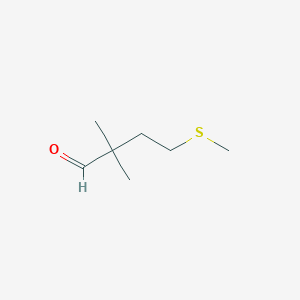
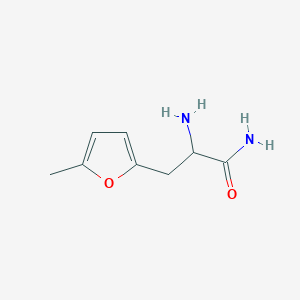

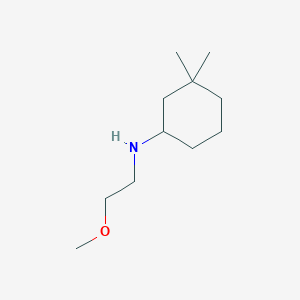
![1-{[(2,6-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13272830.png)
![3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13272848.png)
![N-[2-(Aminomethyl)cyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13272849.png)
